2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
Overview
Description
2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound that features a thiazole ring and a sulfonamide group. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-aminothiazole with a sulfonyl chloride derivative. One common method is the condensation of 2-aminothiazole with chlorosulfonic acid, followed by neutralization with a base . Another approach involves the reaction of 2-aminothiazole with p-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction typically yields amines .
Scientific Research Applications
2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication . The compound binds to the active site of the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another sulfonamide with a thiazole ring, used as an antibacterial agent.
Sulfanilamide: A simpler sulfonamide without the thiazole ring, also used in antibacterial applications.
Uniqueness
2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to the presence of both the thiazole ring and the sulfonamide group, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its stability under various conditions make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-7-3-1-2-4-8(7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGGWXSWTHWCFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588459 | |
Record name | 2-Amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75304-17-5 | |
Record name | 2-Amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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